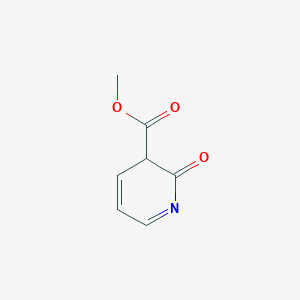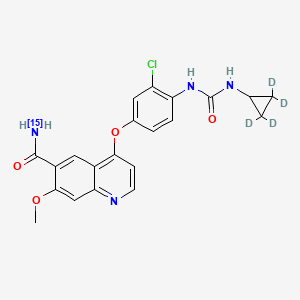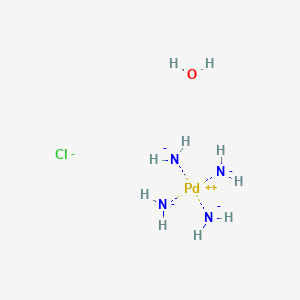
Azanide;palladium(2+);chloride;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;palladium(2+);chloride;hydrate is a coordination compound that contains palladium in its +2 oxidation state. Palladium(II) chloride is a common precursor in the synthesis of various palladium complexes and is widely used in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
Palladium(II) chloride can be synthesized by dissolving palladium metal in hydrochloric acid, followed by evaporation of the solution to yield the chloride salt. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of palladium and the formation of the desired product .
Industrial Production Methods
In industrial settings, palladium(II) chloride is produced by the chlorination of palladium sponge or powder. The process involves passing chlorine gas over the palladium at elevated temperatures, resulting in the formation of palladium(II) chloride. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) chloride can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to palladium metal or other palladium complexes.
Substitution: Palladium(II) chloride can undergo ligand exchange reactions with various ligands to form different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines, amines, and carboxylates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of palladium(IV) complexes.
Reduction: Formation of palladium(0) or palladium(I) complexes.
Substitution: Formation of various palladium-ligand complexes.
科学研究应用
Chemistry
Palladium(II) chloride is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Palladium(II) chloride has been investigated for its potential use in medicinal chemistry, particularly in the development of anticancer agents. Palladium complexes have shown promising activity against various cancer cell lines .
Industry
In the industrial sector, palladium(II) chloride is used in the production of semiconducting materials and in the catalysis of various chemical processes. It is also employed in the purification of hydrogen gas through the hydrogenation of unsaturated hydrocarbons .
作用机制
Palladium(II) chloride exerts its effects primarily through its ability to coordinate with various ligands and catalyze chemical reactions. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in catalytic cycles. These processes enable the formation and breaking of chemical bonds, facilitating various organic transformations .
相似化合物的比较
Similar Compounds
Palladium(II) acetate: Another palladium(II) compound used in catalysis.
Palladium(II) nitrate: Used in similar applications as palladium(II) chloride.
Palladium(II) sulfate: Employed in different catalytic processes.
Uniqueness
Palladium(II) chloride is unique due to its high solubility in water and its ability to form a wide range of palladium complexes. This versatility makes it a valuable reagent in both academic research and industrial applications .
属性
分子式 |
ClH10N4OPd-3 |
|---|---|
分子量 |
223.98 g/mol |
IUPAC 名称 |
azanide;palladium(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pd/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChI 键 |
SSHVPRYNDYNRFX-UHFFFAOYSA-M |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
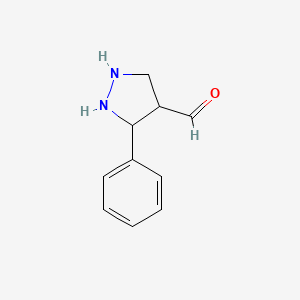
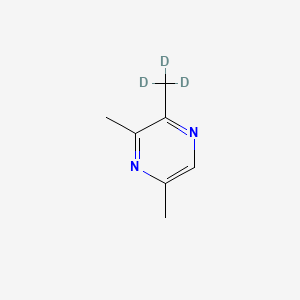
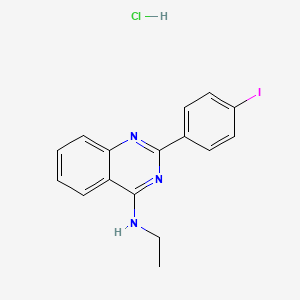
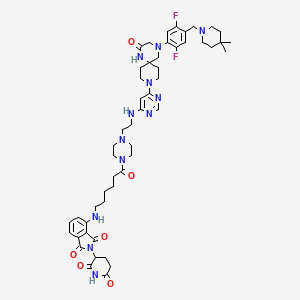
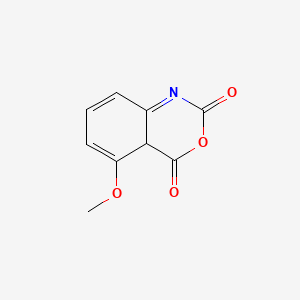
![(2S,3S,4S,5R,6R)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12362195.png)
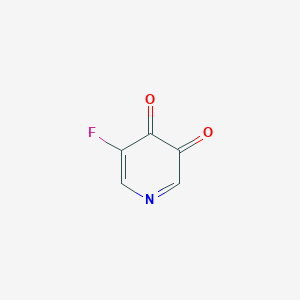
![N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B12362205.png)

![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
